molecular formula C15H16N2O4S B2528346 2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide CAS No. 942011-26-9

2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2528346
CAS No.: 942011-26-9
M. Wt: 320.36
InChI Key: POAOYNWPWBYAJR-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is a heterocyclic organic compound with the molecular formula C₁₅H₁₆N₂O₄S and a molecular weight of 320.3635 g/mol. Its structure features:

  • A thiophene ring substituted at position 3 with a carboxamide group (N-methyl).
  • A benzamido group at position 2 of the thiophene, bearing methoxy substituents at the 3 and 5 positions of the benzene ring.

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-16-14(19)12-4-5-22-15(12)17-13(18)9-6-10(20-2)8-11(7-9)21-3/h4-8H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAOYNWPWBYAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:

    Preparation of 3,5-dimethoxybenzoic acid: This can be synthesized from 3,5-dimethoxytoluene through oxidation reactions.

    Formation of 3,5-dimethoxybenzamide: The 3,5-dimethoxybenzoic acid is then converted to 3,5-dimethoxybenzamide by reacting with ammonia or an amine derivative.

    Synthesis of N-methylthiophene-3-carboxamide: This involves the reaction of thiophene-3-carboxylic acid with methylamine.

    Coupling Reaction: Finally, the 3,5-dimethoxybenzamide is coupled with N-methylthiophene-3-carboxamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptor sites, inhibiting the activity of specific enzymes or proteins . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomer: BG14547 (2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide)

Key Differences :

  • Substituent Positions : The methoxy groups on the benzamido moiety are at 2,4-positions (vs. 3,5 in the target compound).
  • Electronic Effects: The 3,5-substitution may reduce steric hindrance, favoring interactions with planar binding pockets (e.g., enzyme active sites).
Parameter Target Compound BG14547
CAS Number Not Provided 864974-54-9
Molecular Formula C₁₅H₁₆N₂O₄S C₁₅H₁₆N₂O₄S
Molecular Weight (g/mol) 320.3635 320.3635
Substituent Positions 3,5-Dimethoxybenzamido 2,4-Dimethoxybenzamido
Core Structure Thiophene-3-carboxamide Thiophene-3-carboxamide

Heterocyclic Analog: BG14548 (N-(3,5-Dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

Key Differences :

  • Core Heterocycle : BG14548 replaces the thiophene with a tetrahydropyrimidine ring containing two oxo groups and a phenyl substituent.
  • Functional Groups : The 3,5-dimethoxyphenyl group is retained, but the carboxamide is attached to a pyrimidine core.
  • Hydrogen Bonding: The pyrimidine’s oxo groups may engage in stronger hydrogen bonding compared to the thiophene’s sulfur atom.
Parameter Target Compound BG14548
CAS Number Not Provided 896679-93-9
Molecular Formula C₁₅H₁₆N₂O₄S C₁₉H₁₇N₃O₅
Molecular Weight (g/mol) 320.3635 367.3554
Core Structure Thiophene-3-carboxamide Tetrahydropyrimidine-5-carboxamide
Substituents 3,5-Dimethoxybenzamido 3,5-Dimethoxyphenyl, phenyl

Hypothesized Pharmacological Implications

While biological data are absent in the provided evidence, structural analysis permits the following hypotheses:

  • Target Compound vs. BG14547 :
    • The symmetrical 3,5-dimethoxy substitution may improve metabolic stability by blocking oxidation at para positions, whereas BG14547’s 2,4-substitution could be more susceptible to enzymatic degradation.
  • Target Compound vs. BG14548 :
    • The thiophene core may favor interactions with sulfur-binding enzymes (e.g., cytochrome P450), while the pyrimidine core in BG14548 might target nucleotide-binding proteins (e.g., kinases or DNA polymerases).

Biological Activity

2-(3,5-dimethoxybenzamido)-N-methylthiophene-3-carboxamide is a synthetic compound with a complex structure that includes a thiophene ring and a dimethoxybenzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pain modulation and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C15H18N2O3S. The structure can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Target Receptors

The primary biological target of this compound is the P2X3 receptor , which is involved in mediating pain sensation. Activation of P2X3 receptors by ATP is known to contribute to hyperalgesia and allodynia, making this compound a candidate for pain management therapies.

Mode of Action

The interaction with P2X3 receptors suggests that this compound may inhibit pain signaling pathways. This mechanism positions the compound as a potential analgesic agent.

Tyrosinase Inhibition

Recent studies have evaluated the tyrosinase inhibitory activity of analogs related to this compound. For instance, various analogs demonstrated significant inhibition of mushroom tyrosinase, with IC50 values indicating their potency compared to known inhibitors like kojic acid. The strongest analogs exhibited IC50 values as low as 1.12 µM, showcasing a substantial increase in inhibitory activity over traditional inhibitors .

Cytotoxicity Studies

In vitro studies on B16F10 murine melanoma cells revealed that certain analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours. However, one analog showed concentration-dependent cytotoxicity at lower concentrations, necessitating further investigation into its safety profile .

Research Findings and Case Studies

Study Findings
Tyrosinase Inhibition Analog 3 showed IC50 = 1.12 µM, outperforming kojic acid (IC50 = 24.09 µM) in inhibiting tyrosinase activity .
Cytotoxicity Analogs 1, 3, and 5 were non-cytotoxic at ≤20 µM; however, analog 2 exhibited significant cytotoxicity .
Mechanistic Insights Interaction with P2X3 receptors suggests potential for pain relief applications; relevant biochemical pathways include modulation of pain signaling.

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